N-[4-(dimethylamino)benzyl]-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyridin-2-yl group: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst and a boronic acid derivative.
Attachment of the dimethylamino group: This can be done through a nucleophilic substitution reaction, where a dimethylamine source reacts with an appropriate leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE shares structural similarities with other chromene derivatives and pyridine-containing compounds.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar dimethylamino group and aromatic structure but differs in the presence of a methoxy group instead of a pyridin-2-yl group.
Uniqueness
The uniqueness of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6-METHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H23N3O3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-6-methyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C25H23N3O3/c1-17-7-12-22-20(14-17)21(29)15-23(31-22)25(30)28(24-6-4-5-13-26-24)16-18-8-10-19(11-9-18)27(2)3/h4-15H,16H2,1-3H3 |
InChI Key |
ZAWLABVJNIAOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4=CC=CC=N4 |
Origin of Product |
United States |
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